4-(3H-Diazirin-3-yl)pyridine
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Overview
Description
4-(3H-Diazirin-3-yl)pyridine is an organic compound that features a diazirine ring attached to a pyridine ring. Diazirines are a class of organic molecules consisting of a carbon bound to two nitrogen atoms, which are double-bonded to each other, forming a cyclopropene-like ring. This compound is known for its photo-reactive properties, making it useful in various scientific applications, particularly in photoaffinity labeling studies .
Preparation Methods
The synthesis of 4-(3H-Diazirin-3-yl)pyridine typically involves the conversion of ketones to diaziridines, followed by oxidation to form diazirines. The general synthetic route includes:
Oximation: Reacting the ketone with hydroxylammonium chloride under heat in the presence of a base such as pyridine.
Tosylation or Mesylation: Treating the alpha-substituted oxygen with tosyl or mesyl chloride in the presence of a base.
Ammonia Treatment: Treating the tosyl or mesyl oxime with ammonia to produce the diaziridine.
Chemical Reactions Analysis
4-(3H-Diazirin-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The diaziridine intermediate can be oxidized to form the diazirine.
Substitution: The diazirine ring can participate in substitution reactions, particularly under photochemical conditions.
Photoreactions: Upon irradiation with ultraviolet light, diazirines can generate carbenes, which can insert into various C-H, N-H, and O-H bonds.
Common reagents used in these reactions include hydroxylammonium chloride, tosyl or mesyl chloride, ammonia, and various oxidizing agents. The major products formed from these reactions are diazirines and carbenes.
Scientific Research Applications
4-(3H-Diazirin-3-yl)pyridine is widely used in scientific research due to its photo-reactive properties. Some of its applications include:
Photoaffinity Labeling: Used to study interactions between ligands and receptors, enzymes, proteins, and nucleic acids.
Chemical Biology: Employed in the elucidation of molecular interactions and pathways.
Medicinal Chemistry: Utilized in the development of photo-reactive probes for drug discovery and development.
Mechanism of Action
The primary mechanism of action for 4-(3H-Diazirin-3-yl)pyridine involves the generation of carbenes upon exposure to ultraviolet light. These carbenes can insert into various chemical bonds, allowing the compound to form covalent bonds with target molecules. This property is particularly useful in photoaffinity labeling, where the compound can be used to identify and study molecular interactions .
Comparison with Similar Compounds
4-(3H-Diazirin-3-yl)pyridine is unique due to its combination of a diazirine ring and a pyridine ring. Similar compounds include:
Phenyldiazirine: Produces singlet carbenes.
Trifluoromethylphenyldiazirine: Produces triplet state carbenes.
3-Chloro-3-[(4-nitrophenyl)methyl]diazirine: Another diazirine compound with different substituents.
These compounds share the photo-reactive properties of diazirines but differ in their specific chemical structures and reactivity.
Properties
Molecular Formula |
C6H5N3 |
---|---|
Molecular Weight |
119.12 g/mol |
IUPAC Name |
4-(3H-diazirin-3-yl)pyridine |
InChI |
InChI=1S/C6H5N3/c1-3-7-4-2-5(1)6-8-9-6/h1-4,6H |
InChI Key |
ZAXSCBJFDCWDCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2N=N2 |
Origin of Product |
United States |
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